molecular formula C25H28N4OS B2783334 5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358629-30-7

5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

カタログ番号: B2783334
CAS番号: 1358629-30-7
分子量: 432.59
InChIキー: OWPPBPJXECIZLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo-pyrimidinone class, characterized by a bicyclic core (pyrazolo[4,3-d]pyrimidin-7(6H)-one) with multiple substituents. Key structural features include:

  • Position 3: A methyl group, contributing to steric and electronic modulation.
  • Position 5: A 2,5-dimethylbenzylthio moiety, introducing steric bulk and aromatic interactions via the sulfur atom.
  • Position 6: A 4-methylbenzyl group, likely influencing receptor binding through hydrophobic interactions.
    This substitution pattern distinguishes it from other derivatives in terms of solubility, bioavailability, and target affinity .

特性

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4OS/c1-6-29-23-22(19(5)27-29)26-25(31-15-21-13-17(3)7-10-18(21)4)28(24(23)30)14-20-11-8-16(2)9-12-20/h7-13H,6,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPBPJXECIZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS Number: 1358629-30-7) is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.

The compound has the following chemical characteristics:

  • Molecular Formula : C25_{25}H28_{28}N4_{4}OS
  • Molecular Weight : 432.6 g/mol
  • Structure : The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with a pyrazolo[4,3-d]pyrimidine structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of 5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have been explored in various studies.

Anticancer Activity

Several studies have demonstrated that pyrazolo[4,3-d]pyrimidine derivatives possess anticancer properties. For instance:

  • A study on related compounds showed that they inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

The neuroprotective potential of similar pyrazolopyrimidine derivatives has also been noted:

  • Research indicates that these compounds may exhibit anticonvulsant effects by modulating neurotransmitter systems and reducing neuronal excitability. For instance, benzyl derivatives have shown promise in enhancing GABAergic activity, thereby providing a protective effect against seizures .

Structure-Activity Relationship (SAR)

The biological activity of 5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be influenced by its structural components:

  • Thioether Group : The presence of the thioether group enhances lipophilicity and may facilitate interaction with biological membranes.
  • Substituents on the Benzyl Rings : Variations in the methyl groups on the benzyl rings can significantly affect the compound's binding affinity to target enzymes or receptors .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazolo[4,3-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50_{50} values in the low micromolar range, suggesting potent anticancer activity .

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties, compounds similar to 5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one were tested for their ability to mitigate seizure activity in animal models. The results showed a significant reduction in seizure frequency and duration compared to control groups .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Reported Properties/Activities References
5-((2,5-Dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo[4,3-d]pyrimidin-7-one 2,5-Dimethylbenzylthio (C5), 4-methylbenzyl (C6), ethyl (C1), methyl (C3) N/A (hypothesized enhanced lipophilicity)
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Thiazolo[4,5-d]pyrimidin-7-one p-Tolyl-oxoethylthio (C5), ethyl (C6), phenyl (C3) Potential antimicrobial/antioxidant roles
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one Thiazolo[4,5-d]pyrimidin-7-one 4-Chlorophenyl-oxoethylthio (C5), methyl (C6), phenyl (C3) Hypothesized kinase inhibition
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 4-Methoxyphenyl (C5), phenyl (C2) Evaluated for CNS activity
MK63 (2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 2,3,4,5-Tetrafluorophenyl (C5), phenyl (C2) Potential anticancer applications
Key Observations:
  • Thio vs.
  • Benzyl vs. Aryl Substituents : The 4-methylbenzyl group (C6) offers greater conformational flexibility than rigid aryl groups (e.g., tetrafluorophenyl in MK63), which could affect pharmacokinetics .
  • Methyl vs. Ethyl Groups : Smaller methyl substituents (C3) reduce steric hindrance compared to bulkier groups (e.g., phenyl in thiazolo derivatives), possibly enhancing solubility .

Hypothesized Bioactivity

  • Antimicrobial Activity : Thiazolo derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit antimicrobial properties, implying the target’s 2,5-dimethylbenzylthio group may confer similar activity .
  • Kinase Inhibition: Pyrazolo-pyrimidinones with hydrophobic substituents (e.g., 4-methylbenzyl) are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .
  • Metabolic Stability : The ethyl group (C1) may reduce hepatic clearance compared to shorter alkyl chains, as inferred from QSAR principles in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。